molecular formula C9H10N2O B13251338 2-Amino-4-ethoxybenzonitrile

2-Amino-4-ethoxybenzonitrile

Cat. No.: B13251338
M. Wt: 162.19 g/mol
InChI Key: MZHFXGYKLGMJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-ethoxybenzonitrile (C₉H₁₀N₂O) is a substituted benzonitrile derivative characterized by an amino group (-NH₂) at the 2-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the benzene ring. This compound belongs to the benzonitrile family, which is widely studied for applications in pharmaceuticals, agrochemicals, and organic synthesis. The ethoxy group enhances solubility in organic solvents compared to smaller substituents (e.g., methoxy or chloro), while the amino group provides nucleophilic reactivity for further functionalization .

Properties

IUPAC Name

2-amino-4-ethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHFXGYKLGMJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-ethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amino group at the desired position.

Another method involves the nitration of 2-amino-4-ethoxybenzene followed by reduction. This process requires careful control of reaction conditions to ensure selective nitration and subsequent reduction to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-amino-4-ethoxybenzonitrile may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium on carbon or other transition metal catalysts are often used to enhance reaction efficiency. The use of solvents like ethanol or methanol can also aid in the dissolution of reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Substitution: Reagents such as halides or sulfonates in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Amino-4-ethoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-ethoxybenzonitrile depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ethoxy groups can influence the compound’s binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-amino-4-ethoxybenzonitrile, we compare it with structurally related benzonitrile derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source Evidence
2-Amino-4-ethoxybenzonitrile -NH₂ (2), -OCH₂CH₃ (4) C₉H₁₀N₂O 178.19* Ethoxy enhances solubility Inferred
2-Amino-4-chloro-5-methoxybenzonitrile -NH₂ (2), -Cl (4), -OCH₃ (5) C₈H₇ClN₂O 198.61 Chloro group increases hydrophobicity
4-[2-(Aminooxy)ethoxy]benzonitrile -OCH₂CH₂ONH₂ (4) C₉H₁₀N₂O₂ 178.19 Aminooxy-ethoxy improves H-bonding
4-[2-(Dimethylamino)ethoxy]benzonitrile -OCH₂CH₂N(CH₃)₂ (4) C₁₁H₁₄N₂O 190.24 Tertiary amine enhances basicity
3-(4-Aminophenyl)benzonitrile -C₆H₄NH₂ (3) C₁₃H₁₀N₂ 194.23 Biphenyl structure increases rigidity

*Molecular weight calculated based on formula.

Key Findings

Substituent Effects on Reactivity and Solubility: The ethoxy group in 2-amino-4-ethoxybenzonitrile provides moderate electron-donating effects, enhancing solubility in polar aprotic solvents compared to chloro-substituted analogs (e.g., 2-amino-4-chloro-5-methoxybenzonitrile) . Compounds with tertiary amines (e.g., 4-[2-(dimethylamino)ethoxy]benzonitrile) exhibit higher basicity, enabling pH-dependent solubility, whereas aminooxy derivatives (e.g., 4-[2-(aminooxy)ethoxy]benzonitrile) participate in hydrogen bonding, influencing crystallinity .

First-aid measures include immediate rinsing with water and medical consultation .

Synthetic Feasibility: Ethoxy-substituted benzonitriles can be synthesized via nucleophilic aromatic substitution or diazo coupling, with reported yields up to 96% for related compounds (e.g., 4-[2-(aminooxy)ethoxy]benzonitrile) .

Table 2: Application Potential

Compound Potential Applications Evidence Basis
2-Amino-4-ethoxybenzonitrile Intermediate for dyes, pharmaceuticals Analogous to 4-[2-(aminooxy)ethoxy]benzonitrile in synthesis
2-Amino-4-chloro-5-methoxybenzonitrile Agrochemical precursors Structural similarity to herbicidal agents
4-[2-(Dimethylamino)ethoxy]benzonitrile Drug delivery systems (pH-responsive) Tertiary amine functionality

Biological Activity

2-Amino-4-ethoxybenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Amino-4-ethoxybenzonitrile is characterized by the following structural formula:

  • Molecular Formula : C₉H₁₃N₂O
  • Molecular Weight : 165.21 g/mol

The compound features an ethoxy group and an amino group attached to a benzonitrile moiety, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzonitrile, including 2-amino-4-ethoxybenzonitrile, exhibit significant anticancer properties. For instance, compounds similar to 2-amino-4-ethoxybenzonitrile have shown cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway .

Antimicrobial Properties

The antimicrobial efficacy of benzonitrile derivatives has been well-documented. 2-Amino-4-ethoxybenzonitrile has shown activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 2-amino-4-ethoxybenzonitrile exhibits anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines in cellular models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various benzonitrile derivatives, 2-amino-4-ethoxybenzonitrile was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to standard chemotherapeutic agents like Doxorubicin .

CompoundIC50 (µM)Mechanism of Action
2-Amino-4-ethoxybenzonitrile15Induction of apoptosis via PI3K/AKT pathway
Doxorubicin12DNA intercalation and topoisomerase inhibition

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 2-amino-4-ethoxybenzonitrile against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest it could serve as a lead compound for developing new antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of 2-amino-4-ethoxybenzonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation.
  • Membrane Disruption : The compound can interact with microbial membranes, leading to cell lysis.
  • Cytokine Modulation : It reduces the expression of inflammatory cytokines, thereby mitigating inflammation.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-ethoxybenzonitrile, and how do reaction conditions influence yield?

The synthesis of 2-Amino-4-ethoxybenzonitrile typically involves nucleophilic substitution or cyanation reactions. For example, ethoxy groups can be introduced via alkylation of 4-hydroxybenzonitrile derivatives using ethylating agents (e.g., ethyl bromide) in the presence of a base like K₂CO₃. The amino group is often introduced via catalytic hydrogenation of a nitro precursor or through Buchwald-Hartwig amination. Optimizing reaction temperature (e.g., reflux at 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) can significantly impact yield . Purity (>98%) should be verified via HPLC or NMR post-synthesis .

Q. What analytical techniques are critical for characterizing 2-Amino-4-ethoxybenzonitrile, and how are spectral contradictions resolved?

Key techniques include:

  • NMR : Confirm substituent positions (e.g., ethoxy at C4, amino at C2) and rule out tautomerism.
  • HPLC : Assess purity; use C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 177.1).
    Contradictions in spectral data (e.g., unexpected peaks in NMR) may arise from impurities or solvent artifacts. Cross-validate with alternative solvents (DMSO-d6 vs. CDCl₃) and compare with computational predictions (e.g., ACD/Labs Percepta) .

Q. What safety protocols are essential when handling 2-Amino-4-ethoxybenzonitrile in the lab?

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
  • Waste Disposal : Neutralize with dilute HCl before incineration.

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Discrepancies often stem from varying purity levels or measurement methodologies. For example:

  • Solubility : Compare data from polar (DMSO) vs. non-polar (chloroform) solvents.
  • Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates.
    Validate findings against independent sources (e.g., NIST Chemistry WebBook) and replicate experiments under standardized conditions .

Q. What strategies optimize the catalytic efficiency of 2-Amino-4-ethoxybenzonitrile in cross-coupling reactions?

  • Catalyst Screening : Test Pd(OAc)₂, XPhos, or NiCl₂ for Suzuki-Miyaura couplings.
  • Solvent Optimization : Use DMF for polar substrates or toluene for sterically hindered partners.
  • DOE Approaches : Apply factorial design to variables like temperature (60–120°C) and catalyst loading (1–5 mol%) .

Q. How can computational modeling predict the reactivity of 2-Amino-4-ethoxybenzonitrile in novel reactions?

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., amino group nucleophilicity).
  • ADMET Predictions : Estimate bioavailability and toxicity via platforms like SwissADME.
    Cross-reference with experimental data (e.g., reaction yields) to refine models .

Q. What are the stability profiles of 2-Amino-4-ethoxybenzonitrile under varying pH and temperature conditions?

Condition Stability Degradation Products
pH 2–3 (acidic)Unstable; de-ethoxylation4-Hydroxybenzonitrile
pH 7–8 (neutral)Stable (≥30 days)None detected
40°C (dry)Stable (≥6 months)Trace oxidation
Store in amber vials at –20°C under argon for long-term stability .

Q. How can impurity profiles of 2-Amino-4-ethoxybenzonitrile be minimized during large-scale synthesis?

  • Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane).
  • Recrystallization : Optimize solvent mixtures (ethanol/water) for crystal lattice exclusion of byproducts.
  • Quality Control : Implement LC-MS batch testing to ensure ≤0.5% impurities .

Q. What methodologies resolve discrepancies in literature-reported biological activity of 2-Amino-4-ethoxybenzonitrile derivatives?

  • Dose-Response Studies : Replicate assays (e.g., IC₅₀ in enzyme inhibition) across multiple cell lines.
  • Structural Analogues : Synthesize and test derivatives (e.g., methoxy vs. ethoxy) to isolate substituent effects.
    Publish negative results to mitigate publication bias .

Q. How should researchers design experiments to explore the dual functionality (amino vs. cyano groups) of 2-Amino-4-ethoxybenzonitrile?

  • Protection/Deprotection : Temporarily block the amino group (e.g., Boc protection) to study cyano reactivity.
  • Kinetic Studies : Monitor reaction rates in nucleophilic (cyano) vs. electrophilic (amino) pathways.
    Use factorial experimental design to isolate variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.